methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766970
InChI: InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

CAS No.:

Cat. No.: VC15766970

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate -

Specification

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
IUPAC Name methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate
Standard InChI InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1
Standard InChI Key YIQQDZYOYYDNNJ-QMMMGPOBSA-N
Isomeric SMILES COC(=O)[C@H](CC1=NC=C(C=C1)Br)N
Canonical SMILES COC(=O)C(CC1=NC=C(C=C1)Br)N

Introduction

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is a synthetic organic compound that combines an amino acid structure with a brominated pyridine ring. This unique combination makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Key Features:

  • Molecular Formula: C₉H₁₁BrN₂O₂

  • Molecular Weight: Approximately 259.10 g/mol .

  • Chirality: The compound has a chiral center, contributing to its enantiomeric activity.

InChI Information:

The InChI identifier for this compound is: InChI=1S/C9H11BrN2O2/c1-14(13)8(11)4(7(12))6(10)/h7H,4,11H,12/t8-/m0/s1 .

Synthesis Methods

The synthesis of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate typically involves several key steps:

Applications in Medicinal Chemistry

This compound's unique structure makes it valuable for studying biological activities related to neurological disorders or other diseases where pyridine derivatives have shown efficacy.

Biological Activity:

Research into its specific biological effects is ongoing, but compounds with similar structures have shown potential in various pharmacological contexts due to their interaction with enzymes or receptors .

Cross-Coupling Reactions

The presence of the brominated pyridine moiety allows this compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which can lead to aryl or vinyl substitutions on the molecule.

python
# Example Cross-Coupling Reaction Setup from rdkit import Chem # Define reactants: reactant_aryl_halide = "C9H11BrN20" # Brominated Pyridine Derivative boronic_acid = "RB(OH)_n" # Aryl Boronic Acid # Catalyst selection: Pd(PPh_3)_nCl_n commonly used.

These reactions are crucial for expanding its structural diversity and exploring new applications in material science or drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator